molecular formula C14H17NO2 B2997663 (1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide CAS No. 2089245-97-4

(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B2997663
CAS No.: 2089245-97-4
M. Wt: 231.295
InChI Key: GKISAEGSBCVXMS-UPJWGTAASA-N
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Description

(1S,2R,4R)-N-Benzyl-7-oxabicyclo[221]heptane-2-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Scientific Research Applications

(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

Target of Action

The primary targets of (1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide are currently unknown. This compound is a derivative of bicyclo[2.2.1]heptane , a molecular structure found in various bioactive compounds . Therefore, it may interact with a wide range of biological targets, depending on its specific chemical modifications.

Mode of Action

The exact mode of action of (1S,2R,4R)-N-Benzyl-7-oxabicyclo[22The bicyclo[221]heptane scaffold is a common feature in many bioactive compounds , suggesting that this compound may interact with its targets in a similar manner

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to other bicyclo[2.2.1]heptane derivatives , it is plausible that this compound may influence a variety of biochemical pathways

Result of Action

The molecular and cellular effects of (1S,2R,4R)-N-Benzyl-7-oxabicyclo[22As a derivative of bicyclo[2.2.1]heptane , it may share some biological activities with other compounds containing this scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of a suitable bicyclic precursor with benzylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction medium can be an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium cyanide, leading to the formation of azides or nitriles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bicyclic structure, which imparts specific chemical and biological properties. This structural feature allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1S,2R,4R)-N-benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(12-8-11-6-7-13(12)17-11)15-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,15,16)/t11-,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKISAEGSBCVXMS-UPJWGTAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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